molecular formula C9H11FN2O2 B1523543 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide CAS No. 880875-39-8

2-Amino-5-fluoro-N-methoxy-N-methylbenzamide

Cat. No. B1523543
Key on ui cas rn: 880875-39-8
M. Wt: 198.19 g/mol
InChI Key: BJTPURUYKCXYGM-UHFFFAOYSA-N
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Patent
US08765768B2

Procedure details

To a 0° C. mixture of N,N-diisopropylethylamine (13.47 mL, 77 mmol) and N,O-dimethylhydroxylamine hydrochloride (7.55 g, 77 mmol) in CHCl3 (117 mL) was added 2-amino-5-fluorobenzoic acid (10.00 g, 64.5 mmol) followed by EDC (12.36 g, 64.5 mmol). The reaction was stirred from 0° C. to rt. After 22 h, the mixture was diluted with DCM (100 mL) and washed with aq satd NaHCO3 (1×100 mL), brine (1×100 mL), and dried over Na2SO4. The solution was filtered and concentrated in vacuo to give the crude material as a brown syrup. The crude material was purified by silica gel column chromatography eluting with a gradient of 0% to 100% EtOAc in hexane, to provide 2-amino-5-fluoro-N-methoxy-N-methylbenzamide as a yellow oil: 1H NMR (400 MHz, DMSO-d6) δ ppm 6.97-7.04 (2H, m), 6.72 (1H, dd, J=9.4, 4.9 Hz), 5.22 (2H, s), 3.54 (3H, s), 3.22 (3H, s); LC-MS (ESI) m/z 199.0 [M+H]+.
Quantity
13.47 mL
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
7.55 g
Type
reactant
Reaction Step One
Name
Quantity
117 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
12.36 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(CC)C(C)C)(C)C.Cl.[CH3:11][NH:12][O:13][CH3:14].[NH2:15][C:16]1[CH:24]=[CH:23][C:22]([F:25])=[CH:21][C:17]=1[C:18](O)=[O:19].C(Cl)CCl>C(Cl)(Cl)Cl.C(Cl)Cl>[NH2:15][C:16]1[CH:24]=[CH:23][C:22]([F:25])=[CH:21][C:17]=1[C:18]([N:12]([O:13][CH3:14])[CH3:11])=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
13.47 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
7.55 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
117 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)F
Step Three
Name
Quantity
12.36 g
Type
reactant
Smiles
C(CCl)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred from 0° C. to rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aq satd NaHCO3 (1×100 mL), brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude material as a brown syrup
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0% to 100% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
NC1=C(C(=O)N(C)OC)C=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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